molecular formula C18H22BNO4 B1403390 ethyl (2E)-2-cyano-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate CAS No. 2097005-50-8

ethyl (2E)-2-cyano-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate

Cat. No. B1403390
M. Wt: 327.2 g/mol
InChI Key: XFTJDBANLNTIFV-GXDHUFHOSA-N
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Description

Ethyl (2E)-3- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate is a chemical compound with the empirical formula C11H19BO4 . It has a molecular weight of 226.08 . The compound is solid in form .


Synthesis Analysis

The synthesis of similar compounds involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also a common method .


Molecular Structure Analysis

The SMILES string of the compound is O=C(/C=C/B(O1)OC(C)(C)C1(C)C)OCC . This indicates that the compound contains a boron atom connected to an oxygen atom, forming a dioxaborolane ring. The boron atom is also connected to a carbon atom, which is part of a propenoate group .


Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3 . Its boiling point is 236.8±42.0 °C at 760 mmHg . The compound has a molar refractivity of 59.7±0.4 cm3 .

Scientific Research Applications

Molecular Interactions and Crystal Packing

Research on compounds structurally similar to ethyl (2E)-2-cyano-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate has focused on understanding their molecular interactions, particularly in crystal packing. For example, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate showcases rare N⋯π interactions along with hydrogen bonds, forming a unique zigzag double-ribbon structure in its crystal packing (Zhang, Wu, & Zhang, 2011). This research helps in understanding how non-covalent interactions influence the stability and properties of these compounds.

Non-Hydrogen Bonding Interactions

Further investigations into similar compounds reveal unusual non-hydrogen bonding interactions, such as C⋯π interactions, which have been observed and rationalized through ab initio computations (Zhang, Tong, Wu, & Zhang, 2012). These findings are critical for designing materials with specific electronic or structural properties, as they provide insights into the electrostatic nature of these interactions.

Molecular Structure and Physicochemical Properties

The synthesis and structural analysis of boric acid ester intermediates, which include the tetramethyl-1,3,2-dioxaborolan-2-yl group, have been extensively studied. Research has shown that through a three-step substitution reaction, compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate are obtained. These studies include conformational analyses using both X-ray diffraction and density functional theory (DFT), revealing their molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021). Such analyses are essential for understanding the reactivity and stability of these compounds.

Characterization and Structural Analysis

Characterization techniques such as IR, UV, and NMR spectroscopy play a vital role in confirming the structures of these compounds. For instance, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was prepared and characterized, providing detailed insights into its molecular structure and hydrogen bonding patterns (Johnson et al., 2006). This level of detail is crucial for the development of new materials and pharmaceuticals.

Synthesis and Reactivity

The synthesis and reactivity of these compounds are of significant interest. For example, the expedient approach to synthesize 4-hydroxy-2-(trifluoromethyl) quinolines through intramolecular cyclization demonstrates the versatility and potential of these compounds in organic synthesis (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018). Such methodologies can lead to the discovery of new drugs and materials with novel properties.

properties

IUPAC Name

ethyl (E)-2-cyano-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BNO4/c1-6-22-16(21)14(12-20)10-13-8-7-9-15(11-13)19-23-17(2,3)18(4,5)24-19/h7-11H,6H2,1-5H3/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTJDBANLNTIFV-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C=C(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)/C=C(\C#N)/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2E)-2-cyano-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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